Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate
Overview
Description
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate is an organic compound with a unique structure. It combines an ethyl ester group with a cyano group and a naphthalene ring, making it valuable in various chemical reactions and applications. This compound plays a significant role in synthetic chemistry due to its reactivity and the stability conferred by the naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldol Condensation: : One common method involves an aldol condensation of an ethyl cyanoacetate with naphthaldehyde. The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium hydroxide.
Knoevenagel Condensation: : Another method is the Knoevenagel condensation between ethyl cyanoacetate and naphthalen-2-carbaldehyde, using a basic catalyst like piperidine or pyridine.
Industrial Production Methods
Industrial production may utilize similar synthetic routes with optimizations for scale, such as continuous flow reactions to enhance yield and efficiency. Use of robust catalysts and automated systems ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions can yield hydrogenated products, which can be useful intermediates in further synthesis.
Substitution: : The compound undergoes nucleophilic substitution, especially at the cyano group, leading to the formation of amines, amidines, and other derivatives.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Commonly involves hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: : Various nucleophiles such as ammonia, amines, or thiols can be used under appropriate conditions (basic or acidic).
Major Products
The reactions lead to an array of products, including nitriles, amides, and hydrogenated naphthalene derivatives. Each product has unique properties and applications in synthetic organic chemistry.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: : Potentially useful in the design of biologically active molecules due to its reactivity and ability to form bonds with various biological targets.
Medicine: : Could be explored for drug development, particularly in forming new scaffolds for pharmaceutical agents.
Industry: : Employed in the manufacture of dyes, polymers, and other materials due to its structural features.
Mechanism of Action
The compound exerts its effects through its reactive cyano and ester groups. These moieties participate in various reactions, forming intermediates that can bind to biological targets or undergo transformations to yield active products. The naphthalene ring provides stability and allows for π-π interactions, which are crucial in many chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-(phenyl)prop-2-enoate: : Similar structure but with a phenyl group instead of a naphthyl group.
Methyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate: : Same core structure with a methyl ester instead of an ethyl ester.
Ethyl (2Z)-2-cyano-3-(anthracen-2-yl)prop-2-enoate: : Features an anthracene ring in place of the naphthalene ring.
Uniqueness
This compound stands out due to the stability and reactivity conferred by the naphthalene ring. This unique structural feature enhances its utility in various synthetic pathways, making it a preferred choice for many applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-naphthalen-2-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPOYALXTVXRED-GDNBJRDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC2=CC=CC=C2C=C1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35688-72-3 | |
Record name | NSC121230 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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